Methyl isocyanatoformate

Descripción general

Descripción

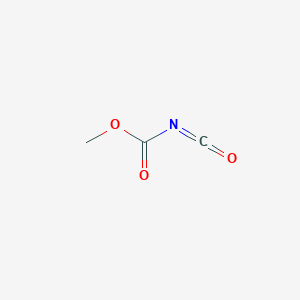

Methyl isocyanatoformate, also known as methyl carbonisocyanatidate, is an organic compound with the molecular formula OCNCO2CH3. It is an organic building block containing an isocyanate group. This compound is used in various chemical syntheses and industrial applications due to its reactive isocyanate group .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl isocyanatoformate can be synthesized through several methods. One common method involves the reaction of methyl chloroformate with potassium cyanate. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of this compound often involves the phosgene process, where phosgene reacts with methanol to form methyl chloroformate, which then reacts with potassium cyanate to produce this compound. This method is widely used due to its efficiency and high yield .

Análisis De Reacciones Químicas

Types of Reactions: Methyl isocyanatoformate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carbamates.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can undergo nucleophilic substitution reactions with alcohols, phenols, and amines to form urethanes and ureas.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reactions with alcohols and phenols are typically catalyzed by trialkyl amines or dialkyltin dicarboxylate.

Major Products:

Oxidation: Carbamates

Reduction: Amines

Substitution: Urethanes and ureas

Aplicaciones Científicas De Investigación

Organic Synthesis

MICF serves as a valuable building block in organic synthesis. Its applications include:

- Ugi Reaction : MICF participates in Ugi four-component reactions, which are crucial for synthesizing diverse amides and related compounds. This reaction allows for the formation of complex molecules from simple starting materials, making it a powerful tool in medicinal chemistry and drug discovery .

- Synthesis of Isocyanates : The compound can be converted into various isocyanates, which are important intermediates in the production of polyurethanes and other polymeric materials. This transformation enhances its utility in materials science .

Pharmaceutical Applications

The reactivity of MICF makes it an essential reagent in pharmaceutical chemistry:

- Drug Development : MICF has been utilized to synthesize potential pharmaceutical agents through its ability to form stable linkages with amino acids and other biomolecules. This application is particularly relevant in developing new therapeutic compounds .

- Bioconjugation : Its isocyanate group allows for the selective modification of proteins and peptides, facilitating the design of bioconjugates that can be used for targeted drug delivery systems .

Polymer Chemistry

In polymer chemistry, MICF's reactivity contributes to the development of novel materials:

- Polyurethane Production : As a precursor to isocyanates, MICF plays a role in producing polyurethane foams and elastomers, which are widely used in various industries including automotive, construction, and consumer goods .

- Functional Polymers : The incorporation of MICF into polymer matrices can enhance properties such as thermal stability and mechanical strength, leading to the development of advanced materials with tailored characteristics .

Case Studies

To illustrate the practical applications of this compound, several case studies highlight its use:

Mecanismo De Acción

The mechanism of action of methyl isocyanatoformate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify proteins and other biomolecules, leading to its use in various chemical syntheses. The molecular targets and pathways involved include the formation of carbamates and ureas through nucleophilic addition reactions .

Comparación Con Compuestos Similares

- Ethyl isocyanatoformate

- Methyl isocyanate

- Ethyl isocyanatoacetate

- Isopropyl isocyanate

- Ethoxycarbonyl isothiocyanate

Comparison: Methyl isocyanatoformate is unique due to its specific reactivity and the presence of both isocyanate and ester functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile reagent in organic synthesis .

Actividad Biológica

Methyl isocyanatoformate (MICF) is a compound of significant interest due to its biological activity and toxicological implications. This article provides a comprehensive overview of the biological effects, mechanisms of toxicity, and relevant case studies associated with MICF, particularly in the context of its structural analog, methyl isocyanate (MIC), which has been extensively studied following the Bhopal disaster.

Chemical Structure and Properties

This compound is an isocyanate derivative characterized by the presence of an isocyanate functional group (-N=C=O) linked to a formate group. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and potential biological effects.

1. Cholinesterase Inhibition

One of the primary mechanisms through which MICF exerts its toxic effects is by inhibiting cholinesterase activity. Studies have shown that exposure to high concentrations of MIC leads to a concentration-dependent inhibition of cholinesterase in human and animal erythrocytes. For instance, research indicated that at concentrations as low as 1000 ppm, there was significant inhibition of this enzyme, which plays a critical role in neurotransmission .

2. Respiratory Effects

Inhalation studies have demonstrated that exposure to MICF can lead to severe respiratory distress and failure. In animal models, such as rats and guinea pigs, high levels of MIC exposure resulted in acute pulmonary damage characterized by necrosis and erosion of respiratory epithelium. The lethal concentration (LC50) values for rats were found to be around 171 ppm, while for guinea pigs it was approximately 112 ppm .

3. Coagulation Cascade Activation

Recent findings suggest that exposure to MIC activates the coagulation cascade, leading to the deposition of fibrin-rich casts in the airways. This phenomenon contributes to airway obstruction and respiratory failure, highlighting another critical aspect of its biological activity .

Bhopal Disaster

The most notorious case involving methyl isocyanate was the Bhopal gas tragedy in 1984, where over 200,000 people were exposed to MIC due to a gas leak from a pesticide plant. The immediate effects included respiratory distress, eye irritation, and neurological symptoms. Approximately 2,500 fatalities occurred within hours of exposure, with many survivors suffering long-term health consequences .

Animal Studies

In controlled studies with rats and guinea pigs exposed to varying concentrations of MICF:

- Acute Exposure : Animals showed signs of distress such as lacrimation and dyspnea within minutes. Mortality rates were significantly higher at concentrations above 100 ppm.

- Long-term Effects : Survivors exhibited persistent pulmonary changes, including fibrosis in major airways and chronic respiratory issues .

Research Findings Summary

Propiedades

IUPAC Name |

methyl N-(oxomethylidene)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO3/c1-7-3(6)4-2-5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVQDZPAVARTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400041 | |

| Record name | Methyl isocyanatoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5843-42-5 | |

| Record name | Methyl isocyanatoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl isocyanatoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.